4-甲氧基苯基溴化镁

描述

Synthesis Analysis

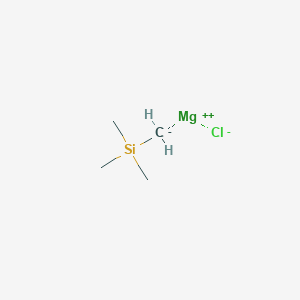

The synthesis of 4-methoxyphenylmagnesium bromide typically involves the reaction of bromobenzene derivatives with magnesium metal in the presence of an ether solvent. This process forms the Grignard reagent, which is highly reactive towards a variety of electrophiles. Studies have shown that the conditions under which this reaction is carried out, such as the solvent choice and temperature, significantly affect the yield and purity of the product (Sağlam et al., 2010).

Molecular Structure Analysis

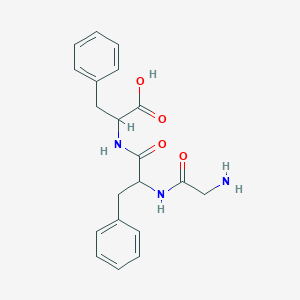

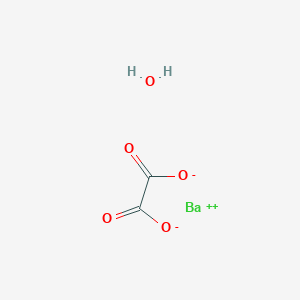

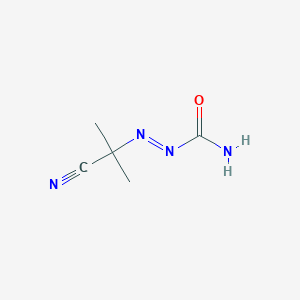

Molecular structure analysis of compounds related to 4-methoxyphenylmagnesium bromide reveals a co-planar arrangement of the methoxy group with the phenyl moiety, indicating a strong mesomeric effect contributing to the stability of these molecules. The crystal structure studies provide insights into the intermolecular interactions, such as hydrogen bonding, that influence the compound's properties and reactivity (Umarani et al., 2018).

Chemical Reactions and Properties

4-Methoxyphenylmagnesium bromide undergoes various chemical reactions, including coupling with electrophiles to form new carbon-carbon bonds. It is used in the synthesis of complex molecules, such as natural products and pharmaceuticals, demonstrating its versatility in organic synthesis. The presence of the methoxy group can influence the electronic properties of the resultant molecules, affecting their reactivity and stability (Lajis & Khan, 1992).

Physical Properties Analysis

The physical properties of 4-methoxyphenylmagnesium bromide, such as solubility, melting point, and boiling point, are crucial for its handling and application in various reactions. These properties are influenced by the molecular structure and the nature of the substituents attached to the phenyl ring. Studies on related compounds highlight the importance of crystallographic analysis in understanding these properties and optimizing reaction conditions for better yields and product quality (Grootaert et al., 1982).

科学研究应用

Organic Synthesis

- Application Summary : It is widely used as a Grignard reagent for the synthesis of various organic compounds, particularly aryl halides and aryl ethers .

- Methods : The compound is typically used in Grignard reactions, where it reacts with electrophiles to form new carbon-carbon bonds. It’s often used in a solution form, such as 0.5 M in tetrahydrofuran (THF) .

Medicinal Chemistry

- Application Summary : It serves as a precursor in the synthesis of biologically active molecules, including tubulin polymerization inhibitors .

- Methods : As a Grignard reagent, it is used to introduce the 4-methoxyphenyl group into target molecules, which can modulate biological activity .

Polymer Science

- Application Summary : It is involved in the synthesis of polymers by acting as a building block for more complex structures .

Materials Science

- Application Summary : It contributes to the development of new materials with potential applications in electronics, coatings, and other technologies .

Analytical Chemistry

- Application Summary : While not a direct application, it may be used in the preparation of standards or reagents for analytical methods .

Environmental Research

- Application Summary : Its derivatives may be studied for their environmental impact or degradation .

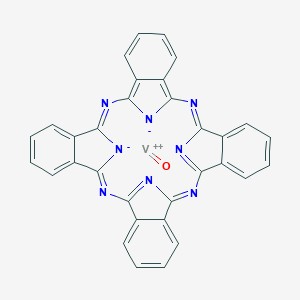

Denickelation of Porphyrins

- Application Summary : It is used in the denickelation of porphyrins to replace the metal center with magnesium, which is essential for studying the structure and function of porphyrin systems .

- Methods : The Grignard reagent is reacted with nickel-containing porphyrins under controlled conditions to remove the nickel and introduce magnesium .

Synthesis of Tubulin Polymerization Inhibitors

- Application Summary : It plays a role in synthesizing compounds like 2-Amino-3,4,5-trimethoxybenzophenone, which inhibit tubulin polymerization and have potential as anticancer agents .

- Methods : The compound is used to introduce the 4-methoxyphenyl group into the inhibitor structure, affecting tubulin’s ability to polymerize .

Total Synthesis of (−)-Centrolobine

- Application Summary : It is utilized in the total synthesis of (−)-centrolobine, a natural product with potential medicinal properties .

- Methods : The Grignard reagent is involved in key steps of the synthetic pathway to construct the centrolobine framework .

Catalyst in Organic Reactions

- Application Summary : It acts as a catalyst in reactions like the Wittig reaction, the Barton reaction, and the Heck reaction .

- Methods : The compound facilitates the formation of new covalent bonds by acting as a Lewis acid, forming coordinate covalent bonds with electron pairs .

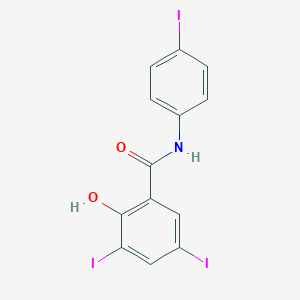

Synthesis of Aryl Halides and Aryl Ethers

- Application Summary : It is instrumental in the synthesis of aryl halides and aryl ethers, which are key intermediates in pharmaceuticals and agrochemicals .

- Methods : The Grignard reagent reacts with appropriate electrophiles to form the corresponding aryl halides or ethers .

Preparation of Biologically Active Molecules

安全和危害

未来方向

属性

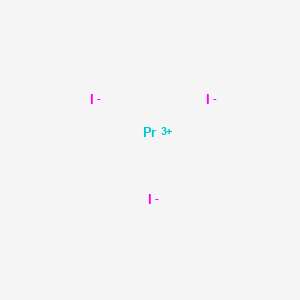

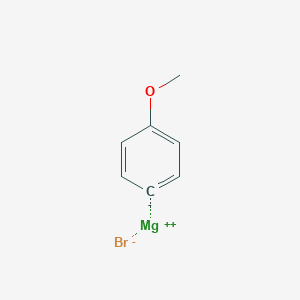

IUPAC Name |

magnesium;methoxybenzene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7O.BrH.Mg/c1-8-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBWRWAUAVRMBAC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=[C-]C=C1.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrMgO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxyphenylmagnesium bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。